molecular formula C12H16ClNO B1404120 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-03-0

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

Cat. No. B1404120
M. Wt: 225.71 g/mol
InChI Key: IGVLYJZAQKLSKN-UHFFFAOYSA-N
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Description

“3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride” is a chemical compound with the CAS Number: 1047656-03-0. It has a molecular weight of 225.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is spiro [chromane-2,3’-pyrrolidine] hydrochloride . The InChI code is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)5-6-12 (14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spirocyclic Compounds : This compound is involved in the synthesis of various spirocyclic compounds. For instance, it has been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures (Sosnovskikh et al., 2014).

  • Derivative Synthesis for Receptor Ligands : Derivatives of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride have been synthesized as ligands for receptors like 5-HT1A and σ-receptors. These derivatives show potential as anxiolytic agents and have been evaluated for their serotonergic and dopaminergic activities (Comoy et al., 1996).

Applications in Pharmacology

  • Potential Anticancer Agents : Certain derivatives of this compound have shown potential as anti-tumor agents. They have been tested against various cancer cell lines, including breast, CNS, and colon cancers (Jurd, 1996).

  • Development of Antihypertensive Agents : Studies have shown the potential of some derivatives in developing antihypertensive agents. They have been evaluated for cardiovascular activity in animal models (Davis et al., 1983).

Chemical Reactions and Interactions

  • Role in Chemical Reactions : This compound plays a role in various chemical reactions, including cyclizations, cycloadditions, and intercalations. These reactions are fundamental in synthesizing new chemical entities with potential pharmaceutical applications (Andina & Andin, 2016).

  • Photochromism Studies : It has been involved in studies related to photochromism, particularly in the context of spiropyrans, indicating its potential application in materials science (Takagi et al., 1991).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-pyrrolidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVLYJZAQKLSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

Synthesis routes and methods

Procedure details

Spiro[chromene-2,3′-pyrrolidine] hydrochloride (150 mg) synthesized in Example 33(1) and 5% palladium-carbon (30 mg) were suspended in methanol (10 mL), and the suspension was stirred overnight under a hydrogen atmosphere at room temperature. The catalyst was removed by filtration through celite, and the solvent was evaporated under reduced pressure to give the object product (130 mg, 86%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Reactant of Route 2
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Reactant of Route 3
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Reactant of Route 4
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Reactant of Route 5
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Reactant of Route 6
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

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